molecular formula C4H5N3O B026420 5-Aminopyridazin-3(2h)-one CAS No. 89033-30-7

5-Aminopyridazin-3(2h)-one

Cat. No. B026420
CAS RN: 89033-30-7
M. Wt: 111.1 g/mol
InChI Key: MJSOXUAUMZKRAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminopyridazin-3(2h)-one derivatives has been explored through various methods emphasizing green chemistry principles. For instance, solvent-free synthesis techniques have been developed for the preparation of 5-(aryl/alkyl)amino-1,2,4-triazines, demonstrating operational simplicity and high yields without the need for solvents or catalysts (Kopchuk et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Aminopyridazin-3(2h)-one derivatives has been extensively studied using various spectroscopic and computational methods. For example, water-mediated synthesis and characterization of 6-amino-5-cyano-2-oxo derivatives have been reported, with insights into their non-linear optical (NLO) properties and molecular docking analyses to predict anticancer activity (Jayarajan et al., 2019).

Chemical Reactions and Properties

Research on 5-Aminopyridazin-3(2h)-one has revealed its potential in engaging in various chemical reactions. Studies have shown its involvement in green chemistry approaches and its capability to undergo transformations that are relevant for pharmaceutical and agrochemical applications. For instance, its derivatives have been synthesized to display antiproliferative activities and apoptosis-inducing activities in cancer cell lines (Ge et al., 2017).

Scientific Research Applications

  • It is used in research on the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds (Katritzky & Pojarlieff, 1968).

  • This compound is useful in the synthesis of pyrimido[1,2-b]pyridazin-2-(2H)-ones, which have applications in various chemical reactions (Mátyus et al., 1988).

  • It is used in the synthesis of 1,3-amino alcohols from 2-aza-1,3-dienes (Barluenga et al., 1991).

  • 5-Aminopyridazin-3(2h)-one shows potential as an anticancer agent, capable of inhibiting cell proliferation and mitotic index in cultured cells and mice bearing P388 leukemia (Temple et al., 1983).

  • It is used in synthetic organic chemistry for obtaining various 4,5-functionalized 3(2H)-pyridazinones (Piaz et al., 1991).

  • Derivatives of 5-Aminopyridazin-3(2H)-one can induce apoptosis with cell cycle arrest at G0/G1 phase in human cancer cell lines (Ge et al., 2017).

  • 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one, a related compound, has antioxidant activity, DNA binding, and molecular docking studies (Yılmaz et al., 2020).

  • It serves as a convenient intermediate for preparing 5-amino-3-pyridazinol and 3-chloro-4-hydroxy-5-aminopyridazine (Kuraishi, 1958).

  • This compound can react with activated malonates to give pyrido[2,3-d]pyridazines and can be treated with aldehydes to yield various compounds (Schober et al., 1990).

  • Novel compounds containing 5-Aminopyridazin-3(2H)-one possess potent biological activities and are useful in biological screening (Tupare et al., 2012).

  • 5-Aminopyrazole derivatives, similar in structure, show antioxidant activity and potential antitumor properties (Fekri et al., 2021).

  • 4-Hydroxypyridazin-3(2H)-one derivatives are novel DAAO inhibitors with high potency and substantial cell permeability, potentially used in drug development (Hondo et al., 2013).

  • 2-Cyanopyridazin-3(2H)-ones are effective and chemoselective electrophilic cyanating agents for various nucleophiles (Kim et al., 2005).

  • Building 3-amino pyridazine libraries is facilitated using 4-bromo-pyridazine-3,6-dione and a combination of amination and Pd(0) cross-coupling reactions (Schmitt et al., 2006).

properties

IUPAC Name

4-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOXUAUMZKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297104
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyridazin-3(2h)-one

CAS RN

89033-30-7
Record name 89033-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114060
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Schober, G Megyeri, T Kappe - Journal of heterocyclic …, 1990 - Wiley Online Library
The nucleophilic introduction of chloro‐ (2), azido‐ (4), (substituted) amino (3, 6), mercapto (10) and hydrazino‐groups (13) into 2‐aryl‐5‐hydroxypyridazin‐3(2H)‐ones [3] is described. …
Number of citations: 18 onlinelibrary.wiley.com

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